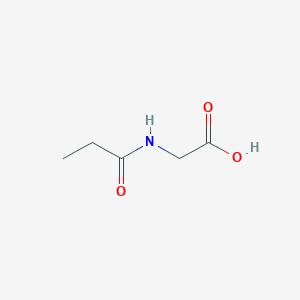
Propionylglycine
Übersicht
Beschreibung
Propionylglycine is a N-acylglycine obtained by formal condensation of the carboxy group of propionic acid with the amino group of glycine . It has a role as a human urinary metabolite and is functionally related to a propionic acid . It is a conjugate acid of a propionylglycinate .
Synthesis Analysis
Propionylglycine is an acyl glycine. Acyl glycines are normally minor metabolites of fatty acids .
Molecular Structure Analysis
The molecular formula of Propionylglycine is C5H9NO3 . The average mass is 131.130 Da and the monoisotopic mass is 131.058243 Da .
Chemical Reactions Analysis
Acyl glycines are produced through the action of glycine N-acyltransferase (EC 2.3.1.13), which is an enzyme that catalyzes the chemical reaction: acyl-CoA + glycine -> CoA + N-acylglycine .
Physical And Chemical Properties Analysis
Propionylglycine has a density of 1.2±0.1 g/cm3, a boiling point of 382.6±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.9 mmHg at 25°C . The enthalpy of vaporization is 69.3±6.0 kJ/mol and the flash point is 185.2±23.2 °C . The index of refraction is 1.457 and the molar refractivity is 30.4±0.3 cm3 . It has 4 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds .
Wissenschaftliche Forschungsanwendungen
mRNA Therapy for Metabolic Disorders
N-Propionylglycine is a key biomarker in the study of metabolic disorders such as Propionic Acidaemia (PA). PA is a rare, autosomal recessive metabolic disorder caused by pathogenic variants in the genes encoding the α and/or β subunits of propionyl-coenzyme A carboxylase (PCC), a component of the mitochondrial propionate pathway . The deficiency in PCC leads to the accumulation of toxic metabolites, including N-Propionylglycine .
In a recent study, an investigational mRNA therapeutic, mRNA-3927, was used to treat PA. This therapy is composed of two mRNAs: one encoding the normal human PCCA protein subunit and the other encoding the normal human PCCB protein subunit, aiming to restore functional PCC in the livers of individuals with PA . The blood levels of disease biomarkers, including N-Propionylglycine, were reduced after dose 3 of mRNA-3927 in most patients .
Analytical Standard in Chemical Research
N-Propionylglycine is used as an analytical standard in chemical research . Analytical standards are substances prepared for use as a reference material in determining the properties of other substances, through comparison of their similar properties. N-Propionylglycine, with its known properties, serves as a benchmark in the analysis of chemical reactions and synthesis processes.
Wirkmechanismus
Target of Action
N-Propionylglycine primarily targets the propionyl-coenzyme A carboxylase (PCC) , a mitochondrial enzyme . This enzyme is composed of two subunits, α (PCCA) and β (PCCB), and plays a crucial role in the propionate metabolism pathway .
Mode of Action
N-Propionylglycine interacts with its target, PCC, to influence the conversion of propionyl-CoA to methylmalonyl-CoA . This interaction is crucial as deficiencies in PCC can lead to an accumulation of toxic metabolites, including propionyl-CoA and organic acids .
Biochemical Pathways
The primary biochemical pathway affected by N-Propionylglycine is the propionate metabolism pathway . In this pathway, PCC catalyzes the conversion of propionyl-CoA to methylmalonyl-CoA . When PCC is deficient, toxic metabolites such as propionyl-CoA, 2-methylcitrate (2-MC), and 3-hydroxypropionate (3-HP) accumulate .
Pharmacokinetics
It’s known that the physicochemical properties of a drug-like molecule can influence its adme properties .
Result of Action
The action of N-Propionylglycine results in the reduction of disease biomarkers such as 3-hydroxypropionate, 2-methylcitrate, propionylcarnitine, and N-propionylglycine . This suggests that N-Propionylglycine can help manage the accumulation of toxic metabolites in conditions like propionic acidaemia .
Zukünftige Richtungen
Research into the role of Propionylglycine and other N-acylglycines in human health and disease is ongoing. For example, a recent study suggested a protective effect of glycine on coronary heart disease and showed that the glycine-type 2 diabetes association may be driven by a glycine-lowering effect of insulin resistance .
Eigenschaften
IUPAC Name |
2-(propanoylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-2-4(7)6-3-5(8)9/h2-3H2,1H3,(H,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMAZEJKVZLLFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176098 | |
| Record name | N-Propionylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Propionylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000783 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
N-Propionylglycine | |
CAS RN |
21709-90-0 | |
| Record name | Propionylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21709-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Propionylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021709900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 21709-90-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158539 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Propionylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-PROPIONYLGLYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26615FM8NG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Propionylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000783 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the clinical significance of propionylglycine?
A1: Propionylglycine is a key biomarker for propionic acidemia (PA), a rare inherited metabolic disorder. [, , , , ] In PA, the body cannot properly break down the amino acid propionic acid, leading to a build-up of propionic acid and its metabolites, including propionylglycine. [, , , ] Elevated levels of these compounds can be detected in urine, serving as diagnostic indicators for PA. [, , , ]
Q2: How is propionylglycine formed in the body?
A2: Propionylglycine is formed through the conjugation of propionic acid with glycine, a reaction catalyzed by the enzyme glycine N-acyltransferase (GLYAT). [, ] This detoxification process helps to eliminate excess propionic acid. []
Q3: Does the amount of propionylglycine excreted correlate with the severity of propionic acidemia?
A3: Research suggests that individuals with higher levels of urinary propionylglycine might have a milder form of PA, possibly due to enhanced detoxification of propionic acid. [, , ] This observation highlights the potential role of GLYAT in mitigating the severity of PA. []
Q4: How does fasting affect propionylglycine levels in individuals with propionic acidemia?
A4: Studies show that fasting can significantly increase the urinary excretion of propionylglycine in children with propionic acidemia and methylmalonic acidemia. [] This increase is likely due to the breakdown of odd-chain fatty acids during fasting, which contributes to increased propionate production. []
Q5: Can carglumic acid treatment impact propionylglycine levels in PA patients?
A5: While not directly addressing propionylglycine levels, a case study reported that carglumic acid treatment, alongside carnitine supplementation and protein restriction, helped stabilize a neonate with severe PA and prevented metabolic crises. [] This suggests a potential indirect effect on propionylglycine levels through improved metabolic control.
Q6: What analytical methods are used to measure propionylglycine levels?
A6: Gas chromatography-mass spectrometry (GC-MS) is a primary method used to identify and quantify propionylglycine in urine samples. [, , , ] Other techniques include high-performance liquid chromatography (HPLC). []
Q7: Has the molecular structure of propionylglycine been determined?
A7: While the provided abstracts do not delve into the specific spectroscopic data for propionylglycine, its structure can be inferred from its chemical name and relation to other acyl glycines. It is composed of a propionic acid moiety linked to a glycine molecule through an amide bond. Further research on structural databases would provide more detailed information.
Q8: Are there ongoing research efforts related to propionylglycine?
A9: Further research into GLYAT, the enzyme responsible for propionylglycine synthesis, is crucial for understanding its role in propionic acidemia and exploring its potential as a therapeutic target. [] Additionally, investigating the metabolic pathways and factors influencing the excretion of propionylglycine could provide valuable insights into PA pathogenesis and management.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



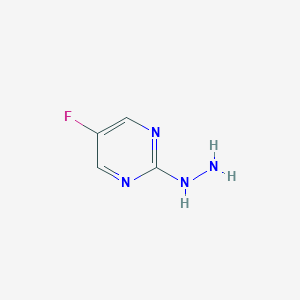
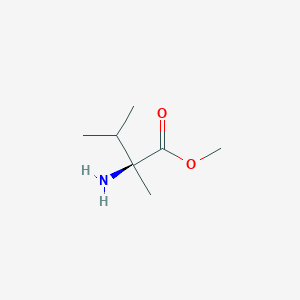
![4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B26047.png)
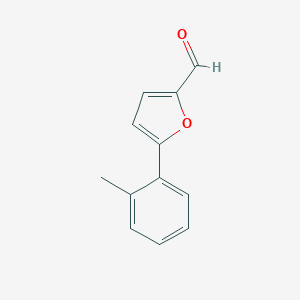
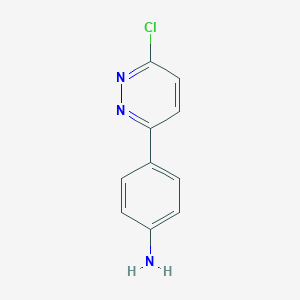
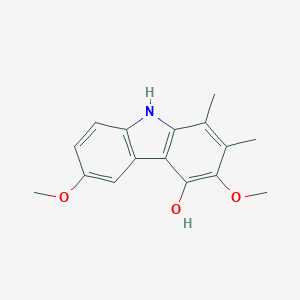
![9-Bromo-9-borabicyclo[3.3.1]nonane](/img/structure/B26058.png)
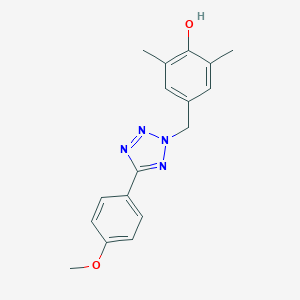
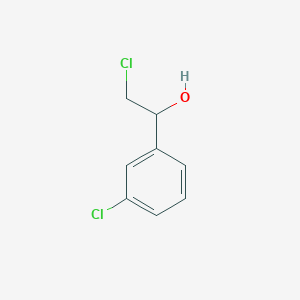
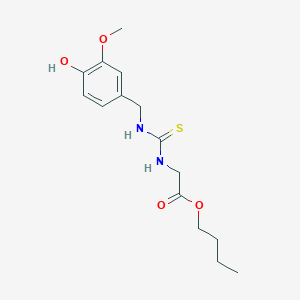



![(3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) (Z)-octadec-9-enoate](/img/structure/B26071.png)